N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide
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Overview
Description
N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide: is an organic compound characterized by the presence of a benzamide core substituted with 3,4-dimethylphenyl and 3,4-diethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide typically involves the reaction of 3,4-dimethylaniline with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted amides.
Scientific Research Applications
Chemistry: N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it a suitable candidate for investigating the mechanisms of various biological processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its ability to interact with biological targets makes it a promising lead compound for drug discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for developing new products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various intermolecular forces, including hydrogen bonding, van der Waals interactions, and hydrophobic effects. This binding can modulate the activity of the target, leading to changes in biological processes or chemical reactions.
Comparison with Similar Compounds
- N-(3,4-dimethylphenyl)-4-fluorobenzamide
- N-(3,4-dimethylphenyl)-3,5-diethoxybenzamide
- N-(3,4-dimethylphenyl)-3,4-dimethoxybenzamide
Comparison: N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide is unique due to the presence of both 3,4-dimethylphenyl and 3,4-diethoxy groups. This combination of substituents imparts distinct chemical and physical properties to the compound, such as increased lipophilicity and potential for specific interactions with biological targets. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable tool for various applications in research and industry.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-5-22-17-10-8-15(12-18(17)23-6-2)19(21)20-16-9-7-13(3)14(4)11-16/h7-12H,5-6H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWFUTGLRGWDJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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